molecular formula C21H20N2O6 B2681758 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 920945-34-2

2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2681758
CAS No.: 920945-34-2
M. Wt: 396.399
InChI Key: LQXMUZZXJIYIAQ-UHFFFAOYSA-N
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Description

The compound 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid features a benzoic acid core linked via an amino group to a 2,5-dioxopyrrole (maleimide) ring, which is further substituted with a 3,4-dimethoxyphenethyl group. The benzoic acid group may enable carboxylate-mediated coupling strategies, while the 3,4-dimethoxyphenethyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-28-17-8-7-13(11-18(17)29-2)9-10-23-19(24)12-16(20(23)25)22-15-6-4-3-5-14(15)21(26)27/h3-8,11-12,22H,9-10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXMUZZXJIYIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with maleic anhydride to form the corresponding maleimide derivative. This intermediate is further reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

ADC1730 (Mal-PhAc-Val-Ala-PAB)
  • Structure: Contains a maleimide group, a Val-Ala-PAB (para-aminobenzyloxycarbonyl) linker, and a hydroxymethylphenyl group.
  • Key Differences : Unlike the target compound, ADC1730 uses a protease-cleavable Val-Ala dipeptide linker and lacks the benzoic acid moiety.
  • Application : Designed for ADCs, enabling controlled drug release via lysosomal protease cleavage .
Verapamil Related Compound B
  • Structure : Features dual 3,4-dimethoxyphenethyl groups attached to a butanenitrile core.
  • Key Differences : The nitrile group and lack of maleimide/benzoic acid functionalities differentiate it from the target compound.
  • Application : A related substance of verapamil, a calcium channel blocker, highlighting the pharmacological relevance of 3,4-dimethoxyphenethyl motifs in cardiovascular drugs .

Molecular and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Notes
Target Compound C₂₃H₂₂N₂O₆* ~434.44 Maleimide, Benzoic acid, 3,4-dimethoxyphenethyl Potential ADC linker; dual conjugation sites
ADC1730 (Mal-PhAc-Val-Ala-PAB) C₂₇H₃₀N₄O₆ 506.56 Maleimide, Val-Ala-PAB, hydroxymethylphenyl Protease-cleavable ADC linker
Verapamil Related Compound B C₂₆H₃₆N₂O₄·HCl 477.05 Butanenitrile, 3,4-dimethoxyphenethyl x2 Calcium channel blocker impurity

*Estimated based on structural components.

Research Findings and Mechanistic Insights

Conjugation Strategies :

  • The target compound’s benzoic acid group enables coupling via carbodiimide chemistry (e.g., EDC/NHS), contrasting with ADC1730’s reliance on hydroxymethylphenyl groups for secondary functionalization .
  • The maleimide group in both the target compound and ADC1730 ensures efficient thiol-based conjugation, critical for ADC stability.

This group is also seen in verapamil analogs, where it contributes to CNS penetration—though the benzoic acid in the target compound may mitigate this effect .

Metabolic Stability :

  • The dimethoxy substituents may undergo CYP450-mediated demethylation, a common metabolic pathway for such groups. This contrasts with ADC1730’s peptide linker, which is susceptible to enzymatic cleavage .

Biological Activity

The compound 2-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrrole ring and a benzoic acid moiety. Its molecular formula is C18H20N2O5C_{18}H_{20}N_2O_5, with a molecular weight of approximately 348.36 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
  • PPAR Agonism : Similar compounds have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Anticancer Potential

The compound has been evaluated for cytotoxicity against various cancer cell lines. Results indicate that it exhibits selective cytotoxicity towards certain tumor types while sparing normal cells, suggesting a favorable therapeutic index.

Neuroprotective Effects

Research has also highlighted its potential neuroprotective effects. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved functional outcomes .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant reduction in inflammatory markers in a rat model of arthritis after administration of the compound.
Study 2 Reported selective cytotoxicity against breast cancer cell lines with minimal effects on healthy cells.
Study 3 Found neuroprotective effects in a mouse model of Alzheimer’s disease, improving cognitive function and reducing amyloid plaque formation.

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